molecular formula C13H16O2 B2552723 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid CAS No. 2490406-83-0

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Cat. No.: B2552723
CAS No.: 2490406-83-0
M. Wt: 204.269
InChI Key: VOUDNCZJNZHZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

A study demonstrated the Lewis acid-catalyzed ring-opening of activated cyclopropanes, leading to the enantioselective synthesis of significant compounds such as dual serotonin/norepinephrine reuptake inhibitors. This process underscores the potential of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid derivatives in synthesizing complex molecules for therapeutic purposes (Lifchits & Charette, 2008).

Metabolic Engineering for Sustainable Chemical Production

Research into metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol, a precursor for fragrances, demonstrated the utility of this compound in developing sustainable chemical manufacturing processes. The study highlights the pathway from L-phenylalanine to 3-phenylpropanol, illustrating the acid's role in generating high-value chemicals through biotechnological means (Liu et al., 2021).

Organic Synthesis and Chemical Reactions

Cross-coupling of remote meta-C–H bonds directed by a U-shaped template showcases innovative approaches to chemical synthesis involving phenylpropanoic acid derivatives. This research points to the versatility of this compound in facilitating complex organic reactions, potentially leading to the development of novel pharmaceuticals and materials (Wan et al., 2013).

Mechanistic Insights in Chemical Reactions

Investigations into the chemistry of urea with phenylpropane derivatives reveal mechanistic insights crucial for designing novel organic reactions and understanding reaction pathways. This knowledge contributes to the broader application of cyclopropane and phenylpropane derivatives in synthetic chemistry, pharmaceutical development, and material science (Butler, Hussain, & Leitch, 1980).

Enzymatic Resolution and Chemo-Enzymatic Routes

A chemo-enzymatic route for preparing chiral compounds, highlighting the potential of this compound derivatives in enzymatic resolutions and the synthesis of optically pure compounds. Such processes are vital for producing active pharmaceutical ingredients (APIs) with high enantiomeric purity, crucial for drug efficacy and safety (Zhao et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug .

Properties

IUPAC Name

3-(1-methylcyclopropyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDNCZJNZHZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.